N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic compound featuring a quinazoline moiety fused with a cyclohexane ring and a sulfanyl acetamide side chain. Its structure combines a rigid spirocyclic core with a flexible ethylphenyl substituent, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-2-17-10-4-6-12-19(17)24-21(27)16-28-22-18-11-5-7-13-20(18)25-23(26-22)14-8-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQZCNZTKOKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclic moiety and the sulfanyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.
Scientific Research Applications
N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Systems
The spirocyclic core distinguishes this compound from analogs. Key variations include:
- Cyclopentane: N-(2,4-difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide () features a smaller cyclopentane ring, which may reduce steric hindrance and improve binding to flat receptor sites .
- Heterocyclic Systems: Pyridothienopyrimidine: Derivatives like 2-((1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′-yl)sulfanyl)acetamide () incorporate a pyridothienopyrimidine system, offering additional π-π stacking interactions compared to quinazoline .
Substituent Effects on the Aromatic Ring
The ethyl group on the phenyl ring modulates electronic and steric properties:
Sulfanyl Acetamide Modifications
The sulfanyl acetamide linker is conserved across analogs but varies in adjacent groups:
Molecular Weight and Solubility
- Molecular Weight : The target compound (~420–450 g/mol) aligns with analogs like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (428.5 g/mol, ), suggesting similar bioavailability profiles .
- LogP and Solubility : Ethyl and trifluoromethyl groups () increase logP, whereas polar substituents (e.g., -OH in ) improve aqueous solubility .
Data Table: Key Analogs and Properties
Biological Activity
N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide (referred to as N-EPC-SQA) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
N-EPC-SQA features a spirocyclic structure that contributes to its rigidity and specificity in biological interactions. Its molecular formula is , and it includes an acetamide moiety linked to a 2-ethylphenyl group. The presence of a sulfanyl functional group enhances its reactivity and potential for biological activity.
Research indicates that N-EPC-SQA primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) , with a notable selectivity for CDK2. This selectivity is crucial for targeting proliferative disorders such as cancer, where abnormal cell cycle progression is prevalent. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Interaction Studies
Studies have shown that N-EPC-SQA interacts specifically with CDK2, inhibiting its kinase activity. This interaction is characterized by:
- Binding Affinity : Ongoing research aims to elucidate the binding affinity and specific interaction sites on CDK2.
- Selectivity : Compared to other CDKs (e.g., CDK1, CDK3, CDK4), N-EPC-SQA demonstrates preferential inhibition of CDK2, which may help minimize off-target effects commonly associated with broader-spectrum inhibitors.
Synthesis and Characterization
The synthesis of N-EPC-SQA involves several steps, including the reaction of 4-ethylphenylamine with various intermediates. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the compound's structure and purity.
Biological Activity Studies
A summary of biological activity studies related to N-EPC-SQA is presented in Table 1:
| Study Focus | Findings |
|---|---|
| CDK Inhibition | N-EPC-SQA selectively inhibits CDK2, leading to reduced cell proliferation in cancer cell lines. |
| Cytotoxicity | Exhibits significant cytotoxic effects against various cancer cell lines with low IC50 values. |
| Mechanism of Action | Induces apoptosis through the inhibition of the cell cycle at the G1/S transition. |
Case Studies
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with N-EPC-SQA resulted in a marked decrease in cell viability compared to control groups. The mechanism was linked to cell cycle arrest and apoptosis.
- Comparison with Other Compounds : When compared to structurally similar compounds (see Table 2), N-EPC-SQA showed enhanced selectivity towards CDK2 inhibition:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Similar spirocyclic structure; different substituent on phenyl | Potential CDK inhibitor |
| N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | Fluorinated phenyl group | Investigated for anticancer properties |
Q & A
Q. How can ambiguous crystallographic data (e.g., disordered spiro atoms) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
